molecular formula C12H15N3O2S B1351508 5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669737-44-4

5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1351508
CAS RN: 669737-44-4
M. Wt: 265.33 g/mol
InChI Key: IEPYREFQJBISPQ-UHFFFAOYSA-N
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Description

5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (5-MPETT) is a small organic molecule composed of a triazole ring and a thiol group. It is a versatile compound that has been used in a variety of scientific research applications, including drug delivery, protein recognition, and enzyme inhibition.

Scientific Research Applications

Molecular Stability and Docking Studies

  • Research on benzimidazole derivatives bearing 1,2,4-triazole has explored their molecular stabilities, conformational analyses, and potential as EGFR inhibitors in anti-cancer applications. These studies utilize density functional theory and molecular docking to highlight the anti-cancer properties of these compounds, suggesting that similar derivatives could have pharmacological significance (Karayel, 2021).

Synthesis and Antimicrobial Activity

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and characterized for their antimicrobial properties. This suggests a potential avenue for the synthesis of related compounds with antimicrobial applications (Vinusha et al., 2015).

Novel Syntheses and Derivative Analysis

  • Studies have also covered the synthesis of novel triazolothiadiazolium and triazolotriazolium salts, providing insights into methods for creating structurally complex derivatives from triazole-thiol precursors. These synthetic pathways could be relevant for creating diverse derivatives with varied scientific applications (Nikpour & Motamedi, 2015).

Chemical Characterization and Applications

  • The characterization of novel compounds, such as 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin, via experimental and theoretical methods, suggests a broader interest in triazole derivatives for their physicochemical properties and potential applications in materials science or as bioactive molecules (Sarac, 2020).

Pharmacological Studies

  • Triazole derivatives have been synthesized and evaluated for urease and anti-proliferative activities, indicating the utility of this class of compounds in drug development and pharmacological research. Such studies underscore the potential biomedical applications of triazole derivatives in addressing various health conditions (Ali et al., 2022).

properties

IUPAC Name

3-[1-(4-methoxyphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8(11-13-14-12(18)15(11)2)17-10-6-4-9(16-3)5-7-10/h4-8H,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPYREFQJBISPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402112
Record name 5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669737-44-4
Record name 5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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